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Compound of Interest

Compound Name: 2-Oxo-2-phenylacetyl chloride

CAS No.: 25726-04-9

Cat. No.: B1310584 Get Quote

Executive Summary & Molecular Identity
2-Oxo-2-phenylacetyl chloride is a highly reactive

-keto acid chloride used primarily as an electrophile in the synthesis of

-keto amides and esters—scaffolds frequently found in protease inhibitors and bioactive
heterocycles (e.g., isatin derivatives).

Its spectroscopic signature is defined by the "Dual Carbonyl" motif: the interplay between the

electron-deficient acid chloride and the conjugated ketone.
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Property Data

IUPAC Name 2-Oxo-2-phenylacetyl chloride

Common Names Phenylglyoxylyl chloride; Benzoylformyl chloride

CAS Number 16191-34-7

Molecular Formula

C

H

ClO

Molecular Weight 168.58 g/mol

Physical State Yellow/Orange fuming liquid

Reactivity Hazard
Lachrymator; Hydrolyzes rapidly to

Benzoylformic acid

Synthesis & Handling Workflow
Senior Scientist Insight: Commercial samples of this acid chloride often degrade into

benzoylformic acid due to moisture ingress. For critical applications, fresh preparation via the

reaction of benzoylformic acid with thionyl chloride (SOCl

) is recommended.

Synthesis Pathway
The transformation proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride,

followed by the elimination of SO

and HCl.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzoylformic Acid
(Ph-CO-COOH)

Intermediate
[Chlorosulfite]

Nucleophilic Attack

Thionyl Chloride
(SOCl2)

+ Cat. DMF

2-Oxo-2-phenylacetyl Chloride
(Ph-CO-COCl)Cl- Attack / Elimination

Byproducts:
SO2 (g) + HCl (g)

Click to download full resolution via product page

Figure 1: Synthesis pathway via Thionyl Chloride. Note the evolution of gas requiring proper

ventilation.

Handling Protocol:

Inert Atmosphere: All spectroscopic sampling (NMR tubes, IR plates) must be prepared

under Nitrogen or Argon.

Solvent Choice: Use anhydrous CDCl

(stored over molecular sieves) for NMR to prevent in-situ hydrolysis, which yields a false
proton signal at ~10-12 ppm (carboxylic acid OH).

Spectroscopic Analysis
A. Infrared Spectroscopy (IR)
The IR spectrum is the most immediate diagnostic tool. The molecule displays a characteristic

doublet in the carbonyl region, distinguishing it from simple benzoyl chloride or acetophenone.

Acid Chloride C=O (~1775–1790 cm⁻¹): The chlorine atom is electronegative (inductive

effect -I), withdrawing electron density and shortening the C=O bond, raising the stretching

frequency.

Ketone C=O (~1680–1690 cm⁻¹): The ketone is conjugated with the phenyl ring, which

lowers the bond order (resonance), reducing the frequency compared to aliphatic ketones

(~1715 cm⁻¹).
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Vibration Mode Frequency (cm⁻¹) Intensity Notes

C=O[2][3] (Acid

Chloride)
1775 – 1790 Strong

Sharp, diagnostic for

COCl.

C=O (Ketone) 1680 – 1690 Strong
Conjugated with

Phenyl ring.[4]

C=C (Aromatic) 1595, 1580 Medium
Ring breathing

modes.

C-H (Aromatic) 3060 – 3080 Weak
Just above 3000

cm⁻¹.

B. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

H NMR (Proton)
Diagnostic Value:Negative confirmation. The spectrum should show only aromatic signals. The

presence of any aliphatic protons indicates contamination.

Region: 7.4 ppm – 8.1 ppm.

Pattern: Typical monosubstituted benzene pattern.

Ortho protons: ~8.0–8.1 ppm (Deshielded by the adjacent carbonyls).

Meta/Para protons: ~7.5–7.7 ppm (Multiplet).

C NMR (Carbon-13)
Diagnostic Value:High. Distinguishes the two chemically distinct carbonyl environments.

Ketone Carbonyl (

~184–188 ppm):

This carbon is directly bonded to the aromatic ring and the acid chloride carbon. It is highly

deshielded (downfield) but slightly less so than a standard diaryl ketone due to the

adjacent electron-withdrawing COCl group affecting resonance.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://www.uobabylon.edu.iq/eprints/publication_3_2208_1587.pdf
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acid Chloride Carbonyl (

~164–168 ppm):

Despite the electronegative chlorine, acid chloride carbons typically appear upfield of

ketones (similar to esters/amides) due to the balance of inductive withdrawal and lone-pair

donation (mesomeric effect) from the Chlorine.

Carbon Environment
Chemical Shift (

ppm)
Multiplicity (DEPT)

C=O (Ketone) 186.5 Quaternary (C)

C=O (Acid Chloride) 166.2 Quaternary (C)

Ar-C (Ipso) 134.8 Quaternary (C)

Ar-C (Para) 136.2 CH

Ar-C (Ortho) 131.5 CH

Ar-C (Meta) 129.4 CH

(Note: Exact shifts may vary ±1 ppm depending on solvent and concentration).

C. Mass Spectrometry (MS)
The mass spectrum is dominated by

-cleavage fragmentation typical of benzoyl derivatives.

Molecular Ion (M+): m/z 168 (observed, often weak). Look for the 3:1 isotope ratio

(35Cl/37Cl) at 168/170.

Base Peak: m/z 105 (Benzoyl cation, Ph-CO

). This results from the loss of the COCl radical or sequential loss of Cl and CO.

Secondary Fragment: m/z 77 (Phenyl cation, Ph
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). Loss of CO from the benzoyl cation.
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Figure 2: Mass Spectrometry Fragmentation Logic. The stability of the benzoyl cation (m/z 105)

makes it the dominant species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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